6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one
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Overview
Description
4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyanuric chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of the cyanuric chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to a more saturated form.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triazine ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in acylation reactions.
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of various organic compounds.
Cyanuric chloride: A triazine derivative used in the synthesis of herbicides and dyes.
Uniqueness
4-(4-(Dimethylamino)phenyl)-1,3,5-triazin-2(1H)-one is unique due to its combination of a dimethylamino group and a triazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61709-07-7 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H12N4O/c1-15(2)9-5-3-8(4-6-9)10-12-7-13-11(16)14-10/h3-7H,1-2H3,(H,12,13,14,16) |
InChI Key |
SUCXSCIWIGPDOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC=NC(=O)N2 |
Origin of Product |
United States |
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